
Ácido 2-amino-4-cloro-1,3-tiazol-5-carboxílico, protegido con 2-BOC
Descripción general
Descripción
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: is a specialized organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is particularly notable for its protective BOC (tert-butoxycarbonyl) group, which shields the amino group during chemical reactions.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: has several applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: : The compound is used in the production of various chemicals and materials, contributing to advancements in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected typically involves multiple steps:
Starting Materials: : The synthesis often begins with commercially available starting materials such as 4-chlorothiazole and appropriate carboxylic acid derivatives.
Protection of Amino Group: : The amino group is protected using BOC anhydride in the presence of a base like triethylamine (TEA) to form the BOC-protected intermediate.
Carboxylation: : The carboxylation step involves introducing the carboxylic acid group at the 5-position of the thiazole ring. This can be achieved through various methods, including the use of reagents like carbon monoxide and a suitable catalyst.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.
Major Products Formed
Oxidation: : Formation of thiazole sulfoxides or sulfones.
Reduction: : Production of thiazole alcohols or amines.
Substitution: : Introduction of various functional groups, leading to diverse derivatives.
Mecanismo De Acción
The mechanism by which 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected: is unique due to its protective BOC group, which differentiates it from other thiazole derivatives. Similar compounds include:
2-Amino-1,3-thiazole-4-carboxylic acid: : Lacks the chlorine atom and BOC protection.
4-Chlorothiazole: : Does not have the carboxylic acid group or BOC protection.
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: : Contains a methyl group instead of chlorine.
These compounds share the thiazole core but differ in their substituents and protective groups, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-9(2,3)16-8(15)12-7-11-5(10)4(17-7)6(13)14/h1-3H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTRAUIPMWUAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


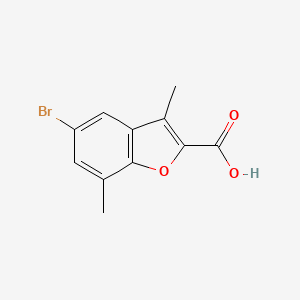
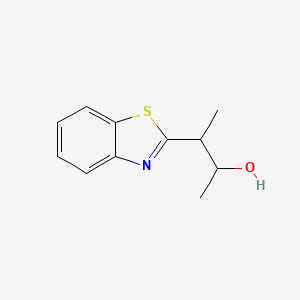
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
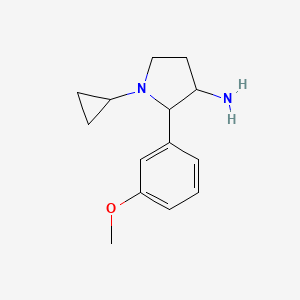

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)


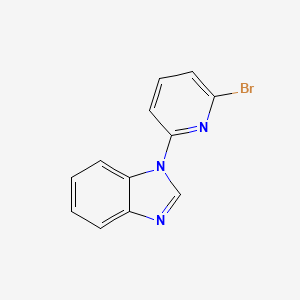
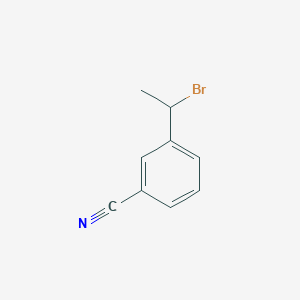

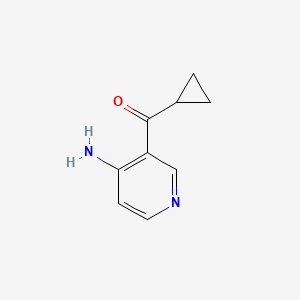
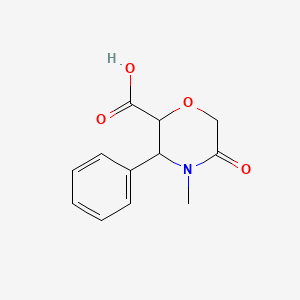
![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)
